molecular formula C20H23N3O3S B2643877 N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1261002-57-6

N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2643877
CAS No.: 1261002-57-6
M. Wt: 385.48
InChI Key: JZPMVYIKRKMQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research has demonstrated the synthesis of derivatives related to "N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" with potential anticancer properties. A notable study involved the synthesis and molecular docking analysis of an anticancer drug, showcasing its effectiveness through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018). The compound's structure was solved using direct methods, providing insights into its intermolecular interactions, which are crucial for its anticancer activity.

Imaging Applications

The compound's derivatives have also found applications in imaging, particularly through the radiosynthesis of selective radioligands. For instance, the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the compound's utility in vivo imaging (Dollé et al., 2008). This work highlights the compound's versatility in facilitating brain imaging and studying neurological disorders.

Antimicrobial Activity

Some derivatives have shown significant antimicrobial activity, offering potential as novel antimicrobial agents. A study synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). This suggests the compound's potential in developing new antimicrobial therapies.

Anti-inflammatory and Analgesic Activity

The synthesis of pyrimidine derivatives has been explored for their anti-inflammatory and analgesic activities. Compounds synthesized by condensation of various amines with isothiocyanatoketones have been screened, showing promising results in reducing inflammation and pain (Sondhi et al., 2009). These findings indicate the compound's relevance in developing new treatments for inflammatory and pain-related conditions.

Dual Inhibitory Activities

Research into classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines has shown potential dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, marking them as potential antitumor agents (Gangjee et al., 2009). The study highlights the compound's role in cancer therapy through its mechanism of inhibiting crucial enzymes involved in nucleotide synthesis.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-14-7-5-6-8-15(14)21-17(24)12-22-16-9-10-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPMVYIKRKMQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.